Bgt226

Kinase inhibition PI3K isoforms Selectivity profiling

BGT226 is the preferred PI3K/mTOR dual inhibitor when robust apoptosis induction is the primary endpoint. It delivers ~100-fold greater potency than BEZ235 in leukemic models and uniquely overrides G1 arrest to trigger cell death. With 4 nM PI3Kα activity and pan-class I/mTORC1/2 blockade, it prevents the AKT feedback activation observed with everolimus—making direct substitution unreliable. Validated in vivo at 2.5–5 mg/kg oral dosing. Choose BGT226 for reproducible, pathway-complete PI3K/mTOR inhibition.

Molecular Formula C32H29F3N6O6
Molecular Weight 650.6 g/mol
CAS No. 1245537-68-1
Cat. No. B560077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBgt226
CAS1245537-68-1
Synonyms(Z)-but-2-enedioic acid; 8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Molecular FormulaC32H29F3N6O6
Molecular Weight650.6 g/mol
Structural Identifiers
SMILESCN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyYUXMAKUNSXIEKN-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BGT226 (CAS 1245537-68-1) Dual PI3K/mTOR Inhibitor for Oncology Research Procurement


BGT226 (NVP-BGT226 maleate) is an orally bioavailable, small-molecule dual inhibitor targeting class I phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes 1 and 2 [1]. It exhibits a distinctive pan-PI3K inhibition profile with high potency for the PI3Kα isoform and moderate activity against PI3Kβ and PI3Kγ [1]. Developed by Novartis, BGT226 advanced to Phase I/II clinical evaluation for advanced solid tumors, including breast cancer, before its development was discontinued [2].

Why BGT226 (CAS 1245537-68-1) Cannot Be Substituted with Generic PI3K or mTOR Inhibitors


BGT226 is a dual PI3K/mTOR inhibitor with a unique combination of pan-class I PI3K isoform targeting and potent mTORC1/2 inhibition that is not replicated by single-target agents [1]. Unlike mTORC1-selective inhibitors (e.g., everolimus) which can trigger compensatory AKT activation via feedback loops, BGT226 concurrently suppresses both PI3K and mTOR signaling, preventing pathway reactivation [2]. Even among other dual PI3K/mTOR inhibitors such as BEZ235 (dactolisib) or GDC-0980 (apitolisib), BGT226 exhibits differential cytotoxic potency, apoptosis induction capacity, and cell cycle effects that are quantitatively distinct [3]. These compound-specific differences render direct substitution unreliable for reproducible experimental outcomes.

BGT226 (NVP-BGT226) Quantitative Differentiation Evidence Against Comparator Compounds


Pan-PI3K Isoform Selectivity Profile of BGT226 vs. Comparator Dual Inhibitors

BGT226 inhibits class I PI3K isoforms with IC50 values of 4 nM (PI3Kα), 63 nM (PI3Kβ), and 38 nM (PI3Kγ) . In comparison, the dual PI3K/mTOR inhibitor GDC-0980 (apitolisib) exhibits IC50 values of 5 nM (PI3Kα), 27 nM (PI3Kβ), 7 nM (PI3Kδ), and 14 nM (PI3Kγ), with a mTOR Ki of 17 nM . BGT226 demonstrates approximately 16-fold selectivity for PI3Kα over PI3Kβ, whereas GDC-0980 shows only ~5-fold selectivity .

Kinase inhibition PI3K isoforms Selectivity profiling

Superior Apoptosis Induction by BGT226 Compared to BKM120 and RAD001 in ER-Positive Breast Cancer Models

In ER-positive breast cancer cell lines under short-term estrogen deprivation, BGT226 induced the highest level of apoptosis among tested PI3K pathway inhibitors, followed by the pan-PI3K inhibitor BKM120, with the mTORC1 inhibitor RAD001 (everolimus) showing the weakest effect [1]. The study established a clear rank order: BGT226 > BKM120 > RAD001 for apoptotic efficacy in this context [1].

Apoptosis induction Breast cancer PI3K pathway

Enhanced Cytotoxicity of BGT226 Relative to BEZ235 in Acute Lymphoblastic Leukemia

In acute lymphoblastic leukemia (ALL) cell lines, BGT226 exhibited cytotoxic activity in the low micromolar range, whereas a two-log higher concentration of BEZ235 was required to achieve comparable cell death induction [1]. Both compounds inhibited ALL cell proliferation with IC50 values between 13 and 26 nM, representing a three-log greater potency than the mTORC1 inhibitor everolimus (IC50: 1.5-10 µM) [1].

Cytotoxicity Acute lymphoblastic leukemia Dual PI3K/mTOR inhibition

BGT226 Overrides BEZ235-Induced G1 Arrest to Promote Apoptosis in Acute Leukemia

In acute leukemia models, both NVP-BGT226 and NVP-BEZ235 suppressed AKT signaling and produced antiproliferative effects [1]. However, cell cycle analyses revealed a critical divergence: NVP-BEZ235 induced a profound G1/G0 arrest that prevented significant apoptosis, whereas NVP-BGT226 overrode this G1 arrest, enabling potent proapoptotic effects in vitro and ex vivo in native patient blasts [1].

Cell cycle arrest Apoptosis Acute leukemia

In Vivo Tumor Growth Inhibition by BGT226 in FaDu Head and Neck Cancer Xenografts

Oral administration of BGT226 at 2.5 mg/kg and 5 mg/kg daily for three weeks produced tumor growth reductions of 34.7% and 76.1%, respectively, on day 21 compared to vehicle control in a FaDu head and neck cancer xenograft mouse model [1]. Tumor growth inhibition was dose-dependent and accompanied by suppressed phosphorylation of p70 S6 kinase and induction of autophagy [1].

In vivo efficacy Head and neck cancer Xenograft model

Clinical Pharmacokinetic Profile of BGT226 in Advanced Solid Tumor Patients

In a Phase I dose-escalation study of 57 patients with advanced solid tumors, BGT226 demonstrated rapid oral absorption, variable systemic exposure, and a median elimination half-life of 6-9 hours [1]. The maximum tolerated dose (MTD) was established at 125 mg/day three times weekly (TIW), with a clinically recommended dose of 100 mg/day TIW [1].

Pharmacokinetics Phase I clinical trial Human ADME

Recommended Research Applications for BGT226 (CAS 1245537-68-1) Based on Quantitative Evidence


Apoptosis-Focused Studies in Hormone Receptor-Positive Breast Cancer

BGT226 is the preferred PI3K pathway inhibitor for studies requiring robust apoptosis induction in ER-positive breast cancer models, particularly those harboring PIK3CA mutations. Its rank-ordered superiority over BKM120 and RAD001 for apoptosis induction [1] makes it uniquely suited for investigating cell death mechanisms downstream of combined PI3K/mTOR blockade.

Cytotoxicity and Cell Death Assays in Acute Lymphoblastic Leukemia

For ALL research where cytotoxic elimination of leukemic cells is the primary endpoint, BGT226 provides approximately 100-fold greater potency than the alternative dual inhibitor BEZ235 [1]. Its ability to override G1 arrest and induce apoptosis [2] renders it essential for experiments where BEZ235 would produce only cytostatic outcomes.

In Vivo Xenograft Studies of PI3K/mTOR-Driven Solid Tumors

BGT226 is validated for in vivo tumor growth inhibition studies, with established oral dosing regimens (2.5-5 mg/kg daily) producing dose-dependent tumor suppression in head and neck cancer xenografts [1]. This provides a reliable benchmark for designing preclinical efficacy studies in additional solid tumor models.

Kinase Selectivity Profiling Requiring Preferential PI3Kα Inhibition

BGT226 exhibits high potency for PI3Kα (IC50: 4 nM) with ~16-fold selectivity over PI3Kβ (IC50: 63 nM) [1]. This profile is distinct from other dual PI3K/mTOR inhibitors like GDC-0980 [2] and supports research applications where PI3Kα-dependent signaling must be interrogated with minimal PI3Kβ/γ interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bgt226

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.